molecular formula C6H3BrINO2 B108319 4-Bromo-2-iodo-1-nitrobenzene CAS No. 343864-78-8

4-Bromo-2-iodo-1-nitrobenzene

Cat. No. B108319
M. Wt: 327.9 g/mol
InChI Key: VWDMDPDGACOPSR-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-nitrobenzene is a compound that is not directly discussed in the provided papers. However, the papers do discuss various bromo- and nitro-substituted benzene derivatives, which can provide insights into the chemical behavior and properties of halogenated nitrobenzenes. These compounds are often used as intermediates in the synthesis of pharmaceuticals, dyes, and other organic materials due to their reactive halogen and nitro groups .

Synthesis Analysis

The synthesis of halogenated nitrobenzenes can involve various strategies, including direct halogenation and nitration of benzene derivatives. For instance, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene was prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods highlight the versatility of halogenated nitrobenzenes in chemical synthesis and their potential as intermediates for further functionalization.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the presence of halogen atoms and a nitro group attached to a benzene ring. The presence of these substituents can influence the overall molecular geometry and electronic distribution. For example, in the case of 4-halotriaroylbenzenes, the structures are dominated by C-X...O=C interactions, which are a type of halogen bonding . This suggests that similar interactions might be expected in 4-Bromo-2-iodo-1-nitrobenzene, affecting its molecular conformation and reactivity.

Chemical Reactions Analysis

The chemical reactivity of halogenated nitrobenzenes is influenced by the presence of both electron-withdrawing nitro groups and reactive halogen atoms. The electrochemical reduction of 1-bromo-4-nitrobenzene, for example, involves the formation of radical anions that can further react to form arylzinc products . Additionally, the radical anions of 1-bromo-4-nitrobenzene in ionic liquids show different reactivity compared to those in conventional solvents, indicating that the medium can significantly affect the outcome of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrobenzenes are determined by their molecular structure. The presence of halogen atoms contributes to the overall polarity and potential for halogen bonding, as seen in the structures of 4-halotriaroylbenzenes . The nitro group is an electron-withdrawing group that can affect the electron density distribution within the molecule, influencing its reactivity and interactions with other molecules. The electrochemical properties of these compounds, such as redox behavior, are also of interest, as demonstrated by the voltammetric studies of dibenzopentalenes derived from bromo-ethynylbenzenes .

Scientific Research Applications

Synthesis and Catalysis

  • 4-Bromo-2-iodo-1-nitrobenzene is used in the synthesis of mixed halogenated compounds. Bovonsombat and Mcnelis (1993) demonstrated its application in ring halogenations of polyalkylbenzenes, highlighting its utility in preparing compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield Bovonsombat & Mcnelis, 1993.

Photochemical Studies

  • The compound has been studied in photochemical contexts. Latterini et al. (2001) investigated compounds including 4-iodo-nitrobenzene, using techniques like steady state and pulsed techniques, to understand the quantum yields and characteristics of the photocleavage of the carbon–halogen bond Latterini et al., 2001.

Molecular Structure Analysis

  • Research by Pandiarajan et al. (1994) on multinuclear magnetic resonance spectroscopy of substituted anisoles, including derivatives of 4-nitroanisole, contributed insights into the influence of substituents on the resonance interaction with the benzene ring, relevant for understanding the molecular structure of compounds like 4-Bromo-2-iodo-1-nitrobenzene Pandiarajan et al., 1994.

Nanowire Construction

  • Studies on constructing nanowires of related compounds, such as 1-iodo-4-nitrobenzene, on graphite surfaces, were conducted by Jiang, Wang, and Deng (2007), providing insights into the potential applications of 4-Bromo-2-iodo-1-nitrobenzene in nanotechnology Jiang, Wang & Deng, 2007.

Crystal Packing and Intermolecular Interactions

  • The crystal packing of derivatives of 4-Bromo-2-iodo-1-nitrobenzene was studied by Merz (2003), who analyzed the planar molecules and their intermolecular interactions, contributing to our understanding of the material's crystallographic properties Merz, 2003.

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-2-iodo-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDMDPDGACOPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507343
Record name 4-Bromo-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodo-1-nitrobenzene

CAS RN

343864-78-8
Record name 4-Bromo-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FB Dains, TH Vaughan, WM Janney - Journal of the American …, 1918 - ACS Publications
… corresponding to the 4-bromo-2-iodo-1 -nitrobenzene. Derivatives of 4-Bromo-2-iodoaniline.—The hydrochloride prepared from the aniline dissolved in benzene, and dry hydrogen …
Number of citations: 18 pubs.acs.org
TL Scott - 2001 - search.proquest.com
A mild and efficient route to substituted carbazolones has been developed. This novel procedure consists of two consecutive palladium-catalyzed reactions, an intermolecular Stille …
Number of citations: 5 search.proquest.com
TL Scott, BCG Söderberg - Tetrahedron, 2003 - Elsevier
… As described for3, reaction of 2-(tri-n-butylstannyl)-2-cyclohexen-1-one (6) (459 mg, 1.19 mmol) with 4-bromo-2-iodo-1-nitrobenzene (15) (318 mg, 0.97 mmol), PdCl 2 (PhCN) 2 (18.9 …
Number of citations: 103 www.sciencedirect.com

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